Diethyl 2,5-bis{[(3,5-dinitrophenyl)carbonyl]amino}thiophene-3,4-dicarboxylate
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Overview
Description
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound featuring a thiophene core substituted with ethyl groups and dinitrobenzamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s dinitrobenzamido groups can participate in redox reactions, influencing cellular processes. Additionally, the thiophene core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate: A related compound with different substituents on the thiophene ring.
3,4-Dimethyl-2,5-functionalized thieno[2,3-b]thiophenes: Compounds with similar thiophene cores but different functional groups.
Uniqueness
3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE is unique due to its specific combination of ethyl and dinitrobenzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H18N6O14S |
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Molecular Weight |
646.5 g/mol |
IUPAC Name |
diethyl 2,5-bis[(3,5-dinitrobenzoyl)amino]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C24H18N6O14S/c1-3-43-23(33)17-18(24(34)44-4-2)22(26-20(32)12-7-15(29(39)40)10-16(8-12)30(41)42)45-21(17)25-19(31)11-5-13(27(35)36)9-14(6-11)28(37)38/h5-10H,3-4H2,1-2H3,(H,25,31)(H,26,32) |
InChI Key |
FNKCUPHECPTCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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